molecular formula C16H9BrN2OS B5450319 (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B5450319
M. Wt: 357.2 g/mol
InChI Key: COOXZOLWMKWVQI-XYOKQWHBSA-N
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Description

The compound “2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, a thiazole ring, a furyl group, and an acrylonitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group is a benzene ring with a bromine atom attached, the thiazole is a heterocyclic ring containing nitrogen and sulfur, the furyl group is a furan ring, and the acrylonitrile group contains a carbon-carbon double bond and a nitrile .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The bromine on the bromophenyl group could potentially undergo substitution reactions, and the double bond in the acrylonitrile group could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Future Directions

The study of novel organic compounds is a vibrant field of research with potential applications in pharmaceuticals, materials science, and other areas. This compound, with its combination of functional groups, could be of interest for future studies .

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOXZOLWMKWVQI-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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